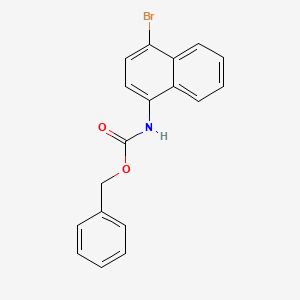

Benzyl (4-bromonaphthalen-1-yl)carbamate

Description

Structure

3D Structure

Properties

IUPAC Name |

benzyl N-(4-bromonaphthalen-1-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14BrNO2/c19-16-10-11-17(15-9-5-4-8-14(15)16)20-18(21)22-12-13-6-2-1-3-7-13/h1-11H,12H2,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTEZGWHQCCNKET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC2=CC=C(C3=CC=CC=C32)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50681984 | |

| Record name | Benzyl (4-bromonaphthalen-1-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50681984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1215206-51-1 | |

| Record name | Benzyl (4-bromonaphthalen-1-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50681984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Benzyl 4 Bromonaphthalen 1 Yl Carbamate

Strategic Design of Precursors and Retrosynthetic Analysis

A retrosynthetic analysis of Benzyl (B1604629) (4-bromonaphthalen-1-yl)carbamate identifies the most logical bond disconnections to reveal its primary precursors. The most apparent disconnection is at the carbamate's nitrogen-carbonyl bond. This cleavage simplifies the target molecule into two key synthons: 4-bromo-1-naphthylamine and a benzylcarbonyl equivalent, typically derived from benzyl chloroformate.

Further deconstruction of 4-bromo-1-naphthylamine involves the disconnection of the carbon-bromine and carbon-nitrogen bonds from the naphthalene (B1677914) core. This suggests that the synthesis of this intermediate can be approached by starting with naphthalen-1-amine and introducing a bromine atom at the 4-position, a route favored by the directing effects of the amino group. Alternatively, one could start with naphthalene, but achieving the specific 1-amino, 4-bromo substitution pattern can be more challenging. Benzyl chloroformate is readily prepared from the reaction of benzyl alcohol with phosgene (B1210022). orgsyn.org

Established Multi-Step Synthesis Approaches

Traditional methods for synthesizing Benzyl (4-bromonaphthalen-1-yl)carbamate rely on robust, well-documented reactions, often involving several sequential steps to build the required functionality on the naphthalene ring.

One potential, albeit less direct, pathway to the naphthalene core involves the Friedel-Crafts acylation of naphthalene. psu.edursc.org This reaction, however, presents significant challenges in regioselectivity. The acetylation of naphthalene typically yields a mixture of 1-acetylnaphthalene (the kinetically favored product) and 2-acetylnaphthalene (B72118) (the thermodynamically favored product). psu.eduresearchgate.net The ratio of these isomers is highly dependent on reaction conditions such as solvent, temperature, and reactant concentrations. psu.edursc.org

| Parameter | α-Acetylation (Kinetic) | β-Acetylation (Thermodynamic) |

| Reaction Order | Second-order in acylating reagent | First-order in acylating reagent |

| Controlling Factor | Kinetic Control | Thermodynamic Control |

| Typical Conditions | Lower temperatures | Higher temperatures, longer reaction times |

Once 1-acetylnaphthalene is isolated, a multi-step sequence would be required to convert it into 4-bromo-1-naphthylamine. This would involve a bromination reaction, where the acetyl group directs substitution primarily to the 5- and 8-positions. Subsequently, the acetyl group would need to be converted into an amino group, possibly through a Beckmann rearrangement of the corresponding oxime or a Hofmann rearrangement of an amide derivative. The complexity and potential for low yields make this route less efficient than more direct methods.

A more direct and commonly employed strategy for the synthesis of the key precursor, 4-bromo-1-naphthylamine, involves the direct functionalization of naphthalen-1-amine. The amino group is a powerful activating group and directs electrophilic substitution to the ortho and para positions. Therefore, direct bromination of naphthalen-1-amine provides a regioselective route to the desired 4-bromo isomer.

A documented method involves the reaction of naphthalen-1-ylamine with N-bromophthalimide in a solvent like diethyl ether at room temperature, which efficiently yields 4-bromo-1-naphthylamine. lookchem.com This approach is highly effective due to the controlled nature of the brominating agent and the strong activating effect of the amine group guiding the substitution.

| Precursor | Reagent | Product | Reference |

| Naphthalen-1-ylamine | N-bromophthalimide | 4-Bromo-1-naphthylamine | lookchem.com |

This intermediate, 4-bromo-1-naphthylamine, is a stable, commercially available white powder with a melting point of 102-103 °C. lookchem.comsigmaaldrich.com

The final step in the synthesis is the formation of the carbamate (B1207046) functional group. This is typically achieved by reacting the nucleophilic amino group of 4-bromo-1-naphthylamine with an electrophilic benzylcarbonyl source. The most common and effective reagent for this transformation is benzyl chloroformate (Cbz-Cl). wikipedia.orgnih.gov

The reaction proceeds via a nucleophilic acyl substitution mechanism. The primary amine of 4-bromo-1-naphthylamine attacks the carbonyl carbon of benzyl chloroformate. This is followed by the elimination of a chloride ion, typically facilitated by the addition of a mild base to neutralize the resulting hydrochloric acid. This method is a standard procedure for installing the benzyloxycarbonyl (Cbz) protecting group on amines. orgsyn.org

| Amine | Acylating Agent | Product | Reaction Type |

| 4-Bromo-1-naphthylamine | Benzyl Chloroformate | This compound | Nucleophilic Acyl Substitution |

The synthesis of benzyl carbamate itself from benzyl chloroformate and ammonia (B1221849) is a well-established procedure, providing a model for the reaction with substituted amines. orgsyn.orgwikipedia.org

Advanced and Optimized Synthetic Pathways

Modern organic synthesis has seen the development of more sophisticated methods for constructing complex aromatic systems, offering potential advantages in efficiency and selectivity over classical approaches.

Instead of functionalizing a pre-existing naphthalene ring, advanced strategies can build the substituted naphthalene core itself using transition-metal catalysis. nih.govresearchgate.net These methods offer powerful control over regiochemistry and can assemble complex molecules from simpler, readily available building blocks. researchgate.net

Various catalytic systems have been developed for the synthesis of functionalized naphthalenes:

Suzuki-Miyaura Coupling: This involves the reaction of an organoboron compound with an organohalide, catalyzed by a palladium complex. A potential route could involve coupling a suitably substituted boronic acid with a benzene (B151609) derivative to form the bicyclic naphthalene system. researchgate.net

Platinum-Catalyzed Hydroarylation: An efficient method for creating functionalized naphthalenes can be achieved through the selective intramolecular hydroarylation of specific aryl enynes, catalyzed by platinum. acs.org

Copper-Catalyzed Reactions: Copper catalysts have been employed for various naphthalene syntheses, including the oxidative coupling of 2-aminonaphthalenes to form BINAM derivatives. acs.org Such catalytic cycles could be adapted to construct the desired substitution pattern.

Ruthenium-Catalyzed C-H Functionalization: Recent advances allow for the site-selective functionalization of naphthalene derivatives, such as the C5-alkylation of 1-naphthoic acids, demonstrating the power of transition metals to direct reactions to specific positions. dntb.gov.ua

These advanced methods, while not necessarily the standard for this specific compound, represent the forefront of synthetic chemistry and provide powerful tools for accessing highly substituted naphthalene derivatives with high precision. researchgate.netacs.org

| Catalytic Method | Metal Catalyst | General Transformation |

| Suzuki-Miyaura Coupling | Palladium | Aryl Boronic Acid + Aryl Halide → Biaryl |

| Hydroarylation | Platinum | Aryl Enyne → Fused Aromatic Ring |

| Oxidative Coupling | Copper, Iron | 2-Naphthylamine → BINAM derivative |

| C-H Functionalization | Ruthenium, Rhodium | C-H Bond → C-C or C-Heteroatom Bond |

One-Pot Synthetic Procedures Involving Benzyl Carbamate

While a direct one-pot synthesis for this compound is not extensively detailed in the literature, the utility of benzyl carbamate as a crucial reagent in one-pot sequences for synthesizing related heterocyclic structures has been demonstrated. A notable example is the one-pot synthesis of 2-(het)aryl/alkyl-3-cyanobenzofurans. acs.org

In this process, benzyl carbamate is not incorporated into the final product but rather serves as a precursor to a reactive intermediate. The reaction mechanism involves the following key steps:

Generation of a Nucleophile : In the presence of a strong base such as sodium hydride (NaH) in dimethylformamide (DMF), benzyl carbamate undergoes a base-mediated decarbamoylation. This reaction releases a benzyloxy anion. acs.org

Nucleophilic Displacement : The generated benzyloxy anion then acts as a nucleophile, displacing a methylthio group from a 2-(2-bromoaryl)-3-(het)aryl-3-(methylthio)acrylonitrile intermediate. acs.org

Intramolecular Cyclization : The resulting α-(het)aroyl-α-(2-bromoaryl)acetonitrile intermediate is then subjected to a copper-catalyzed intramolecular O-arylation in situ. This final step yields the 3-cyanobenzofuran ring system in high yields. acs.org

This sequence showcases an innovative use of benzyl carbamate in a one-pot procedure where it functions as a masked source of a benzyloxy nucleophile, enabling a cascade of reactions to build a complex molecular architecture. acs.org

Table 1: Conditions for One-Pot Benzofuran Synthesis Using Benzyl Carbamate acs.org

| Parameter | Condition |

| Reagents | Acrylonitrile substrate, Benzyl Carbamate, Sodium Hydride (NaH), Copper(I) Iodide (CuI), L-proline |

| Solvent | Dry Dimethylformamide (DMF) |

| Temperature | 90 °C |

| Key Intermediate | α-(het)aroyl-α-(2-bromoaryl)acetonitrile |

| Catalyst System | CuI / L-proline for intramolecular C-O coupling |

Stereoselective Synthesis Considerations in Related Naphthalene Derivatives

The rigid and planar nature of the naphthalene core can give rise to unique stereochemical challenges and opportunities, particularly axial chirality or atropisomerism. This phenomenon occurs when rotation around a single bond is sufficiently hindered, leading to stable, non-interconverting rotational isomers (atropisomers). acs.org

Research on highly constrained 1,8-diquinolylnaphthalenes provides significant insights into the stereoselective synthesis and dynamics of such systems. acs.org

Isomer Formation : The synthesis of these compounds via palladium-catalyzed Stille coupling resulted in the formation of both syn (a meso compound) and anti (a pair of enantiomers) atropisomers. acs.org

Isomer Stability : The C₂-symmetric anti isomers were found to be thermodynamically more stable than the corresponding meso syn isomer. acs.org

Separation and Analysis : The stable atropisomers could be isolated and analyzed using semipreparative High-Performance Liquid Chromatography (HPLC) on a chiral stationary phase, such as a Chiralpak AD column. acs.org

Rotational Barriers : The energy barrier to rotation around the naphthalene-quinoline axis was high enough to allow for the isolation of individual isomers at room temperature. The interconversion between isomers was observed only at elevated temperatures, and the Gibbs activation energy (ΔG‡) for this process was quantified. acs.org

These findings underscore the importance of considering potential atropisomerism in substituted naphthalene derivatives. For a molecule like this compound, while its substitution pattern does not inherently lead to stable atropisomers, these principles become critical if additional bulky groups are introduced, particularly at the peri-positions (C8).

Table 2: Stereoisomer Data for Axially Chiral 1,8-Diquinolylnaphthalenes acs.org

| Compound | Isomer Ratio (anti:syn) | Gibbs Activation Energy (ΔG‡) for anti → syn conversion | Gibbs Activation Energy (ΔG‡) for syn → anti conversion |

| Compound 2 (dimethyl derivative) | 7.9 : 1 | 116.0 kJ/mol at 71.0 °C | 112.1 kJ/mol at 71.0 °C |

| Compound 3 (diisopropyl derivative) | 8.6 : 1 | 115.2 kJ/mol at 66.2 °C | 111.1 kJ/mol at 66.2 °C |

Protecting Group Strategies in the Synthesis of this compound Precursors

The synthesis of this compound logically proceeds from the precursor 4-bromonaphthalen-1-amine. The amine functionality is highly nucleophilic and often requires protection to prevent unwanted side reactions during subsequent synthetic transformations. nih.gov The choice of protecting group is critical and depends on its ease of installation, its stability under various reaction conditions, and the mildness of the conditions required for its removal. nih.gov

The target molecule itself features a benzyloxycarbonyl (Cbz or Z) group, which is one of the most common carbamate-based protecting groups for amines. thieme-connect.de

Installation : The Cbz group is typically installed by reacting the amine with benzyl chloroformate in the presence of a mild base.

Stability : It is stable to many reaction conditions but can be readily removed.

Cleavage : The primary mechanism for deprotection is catalytic hydrogenation, which cleaves the benzyl C-O bond. Alternatively, it can be cleaved under strong acidic conditions. The deprotection process releases an unstable carbamic acid, which spontaneously decarboxylates to liberate the free amine and carbon dioxide. thieme-connect.de

The complexity of multistep syntheses often requires a variety of protecting groups with orthogonal properties. For naphthalene-based amines, specific strategies have been developed.

NNap Group : A notable example is the 5-chloro-8-nitro-1-naphthoyl (NNap) group, which is introduced as an amide. acs.org Its key feature is that the steric hindrance between the substituents at the C1 and C8 (peri) positions of the naphthalene ring facilitates its cleavage under mild reducing conditions, a property not observed in less sterically congested amides. acs.org

Sulfonamides : Groups like p-toluenesulfonyl (Tosyl) and nitrobenzenesulfonyl (Nosyl) are also used. Tosylamides are known for their high stability but require harsh conditions for removal. nih.gov In contrast, Nosylamides are more easily cleaved but have limited stability to a broad range of reagents. nih.gov

Table 3: Comparison of Selected Amine Protecting Groups

| Protecting Group | Structure Class | Typical Installation | Typical Cleavage Conditions | Key Features |

| Benzyloxycarbonyl (Cbz) | Carbamate | Benzyl chloroformate, base | Catalytic hydrogenation (H₂, Pd/C); HBr/AcOH | Widely used, stable, clean cleavage. thieme-connect.de |

| 5-Chloro-8-nitro-1-naphthoyl (NNap) | Amide | NNap-Cl, Schotten-Baumann conditions | Mild reduction (e.g., SnCl₂·2H₂O) | Cleavage facilitated by steric strain on naphthalene core. acs.org |

| p-Toluenesulfonyl (Tosyl) | Sulfonamide | Tosyl chloride, base | Harsh conditions (e.g., Na/liquid NH₃) | Very high stability and robustness. nih.gov |

| Nitrobenzenesulfonyl (Nosyl) | Sulfonamide | Nosyl chloride, base | Mild nucleophiles (e.g., thiophenol) | Easily cleaved but limited chemical stability. nih.gov |

Chemical Reactivity and Transformation Studies of Benzyl 4 Bromonaphthalen 1 Yl Carbamate

Reactivity of the Aryl Bromide Moiety on the Naphthalene (B1677914) Ring

The bromine atom on the naphthalene ring of Benzyl (B1604629) (4-bromonaphthalen-1-yl)carbamate is a key functional group that dictates a significant portion of its chemical reactivity. This section explores the pathways through which this aryl bromide can be transformed, primarily focusing on nucleophilic aromatic substitution and cross-coupling reactions.

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAF) offers a direct method for replacing the bromine atom with a variety of nucleophiles. While the naphthalene ring itself is electron-rich, the presence of the electron-withdrawing carbamate (B1207046) group can influence the feasibility of such reactions. In related systems, such as 1-bromonaphthalenes, palladium-catalyzed amination reactions have been successfully employed to introduce amine functionalities. figshare.comnih.govresearchgate.netacs.org For instance, the use of microwave-assisted palladium-catalyzed amination has been shown to rapidly produce 1-aminonaphthalenes from 1-bromonaphthalenes in good yields. figshare.comnih.gov These conditions have proven effective for a range of primary and secondary amines.

The general mechanism for nucleophilic aromatic substitution on aryl halides can proceed through different pathways, including the SNAr (addition-elimination) mechanism, which is favored by the presence of strong electron-withdrawing groups, and the benzyne (B1209423) (elimination-addition) mechanism, which occurs under strongly basic conditions. acs.org The carbamate group in Benzyl (4-bromonaphthalen-1-yl)carbamate, while not as strongly activating as a nitro group, can still influence the electron density of the aromatic ring and potentially facilitate SNAF reactions under appropriate conditions.

Involvement in Cross-Coupling Reactions (e.g., Suzuki-Miyaura coupling for derivatization)

The aryl bromide moiety of this compound is an excellent handle for participating in various transition-metal-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a prominent example for the formation of carbon-carbon bonds. This reaction allows for the introduction of a wide range of aryl, heteroaryl, and vinyl substituents, leading to significant molecular diversification.

The Suzuki-Miyaura reaction typically involves a palladium catalyst and a base to couple the aryl bromide with an organoboron reagent, such as a boronic acid or a boronic ester. Studies on related 1-bromonaphthalene (B1665260) systems have demonstrated the feasibility of such couplings. figshare.comresearchgate.net For instance, the Suzuki-Miyaura cross-coupling of 1-bromonaphthalene with various arylboronic acids has been investigated, providing access to a range of 1-arylnaphthalenes.

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(OAc)2 | SPhos | K3PO4 | Toluene | 100 | 85-95 | figshare.com |

| Pd2(dba)3 | XPhos | K2CO3 | Dioxane/H2O | 110 | 90 | researchgate.net |

| Pd(PPh3)4 | PPh3 | Na2CO3 | Toluene/EtOH/H2O | 80 | 75-90 | nih.gov |

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of 1-Bromonaphthalene Derivatives

Transformations Involving the Carbamate Functional Group

The benzyl carbamate group serves as a protecting group for the primary amine on the naphthalene ring and also presents opportunities for further chemical modifications.

Cleavage and Deprotection Strategies

Common deprotection strategies include:

Hydrogenolysis: Catalytic hydrogenation using palladium on carbon (Pd/C) and a hydrogen source is a widely used and clean method for Cbz deprotection. masterorganicchemistry.com

Acidic Conditions: Strong acids like trifluoroacetic acid (TFA) or HBr in acetic acid can effectively cleave the Cbz group. masterorganicchemistry.com

Lewis Acids: Various Lewis acids can also facilitate the removal of the Cbz group.

Oxidative Cleavage: Certain oxidative conditions can also be employed for deprotection. nih.gov

| Reagent | Conditions | Comments | Reference |

| H2, Pd/C | MeOH, rt | Clean, common method. | masterorganicchemistry.comorganic-chemistry.org |

| Trifluoroacetic Acid (TFA) | CH2Cl2, rt | Strong acid, can affect other acid-labile groups. | masterorganicchemistry.com |

| 2-Mercaptoethanol, K3PO4 | DMA, 75 °C | Nucleophilic deprotection, useful for sensitive substrates. | organic-chemistry.orgorganic-chemistry.org |

| TBAF | THF | Mild method for certain carbamates. | organic-chemistry.org |

Table 2: Selected Reagents for Benzyl Carbamate Deprotection

Modifications and Derivatization of the Carbamate Linkage

The carbamate functional group itself can be a site for further chemical transformations, allowing for the synthesis of a variety of derivatives. One common derivatization is the conversion of the carbamate to a urea (B33335). This can be achieved by reacting the carbamate with an amine, often under thermal or catalytic conditions. researchgate.netnih.govgoogle.com The synthesis of N,N'-substituted ureas from carbamates provides access to a class of compounds with diverse biological and material properties. For instance, phenyl carbamates have been shown to react with amines in DMSO at ambient temperature to produce ureas in high yields. google.com

Furthermore, the nitrogen of the carbamate can potentially be alkylated or acylated under suitable conditions, leading to more complex structures. The synthesis of N-substituted carbamates can also be achieved through various catalytic methods, such as using urea as a carbonyl source with a suitable catalyst. rsc.orgresearchgate.net

Mechanistic Investigations of Reaction Pathways

Understanding the mechanisms of the reactions involving this compound is crucial for optimizing reaction conditions and predicting outcomes.

The Suzuki-Miyaura cross-coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. researchgate.netresearchgate.netubc.cadigitellinc.com The key steps are:

Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond of the bromonaphthalene derivative to form a Pd(II) species.

Transmetalation: The organic group from the boronic acid derivative is transferred to the palladium center, typically facilitated by a base.

Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, regenerating the Pd(0) catalyst and forming the new carbon-carbon bond.

Recent studies, including DFT calculations, have provided deeper insights into the specifics of this cycle, such as the nature of the active catalytic species and the role of the base. nih.gov For example, investigations into the Suzuki-Miyaura reaction of bromobenzene (B47551) on a Pd-H-beta zeolite catalyst have elucidated the role of the zeolite framework in facilitating the reaction. nih.gov

The mechanism of nucleophilic aromatic substitution on the naphthalene ring can vary. The SNAr mechanism involves the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. acs.org The rate of this reaction is influenced by the nature of the leaving group and the presence of electron-withdrawing substituents that can stabilize the negative charge of the intermediate. The benzyne mechanism , on the other hand, proceeds through a highly reactive benzyne intermediate formed by elimination of HBr under strongly basic conditions, followed by nucleophilic addition. acs.org The specific pathway for this compound would depend on the reaction conditions and the nucleophile employed.

Base-Induced Reaction Mechanisms

The interaction of this compound with a base is a critical step in initiating its chemical transformations. In the presence of a strong base, the most probable reaction pathway is an intramolecular cyclization to form a benzo[c]carbazole ring system. This transformation is a type of intramolecular nucleophilic aromatic substitution.

The reaction is initiated by the deprotonation of the carbamate nitrogen by the base. This generates a nucleophilic amide anion. The subsequent step involves the intramolecular attack of this anion on the carbon atom bearing the bromine atom on the naphthalene ring. This process, which is a variation of a base-promoted cyclization, results in the formation of a new carbon-nitrogen bond and the displacement of the bromide ion. The benzyl group, a common protecting group for amines, can then be cleaved under various conditions to yield the final benzo[c]carbazole product. For instance, the synthesis of 7-methyl-7H-benzo[c]carbazole from 7H-benzo[c]carbazole has been demonstrated using potassium t-butoxide as the base. prepchem.com

While detailed mechanistic studies specifically on this compound are not extensively documented in publicly available literature, the general mechanism for base-induced cyclization of similar N-aryl carbamates is well-established. The efficiency of this reaction is dependent on several factors, including the strength of the base, the reaction temperature, and the solvent used. Stronger bases are generally more effective at deprotonating the carbamate nitrogen, thereby facilitating the cyclization.

Catalytic Roles in Transformations

The transformation of this compound is significantly influenced by the presence of transition metal catalysts, particularly palladium complexes. These catalysts play a crucial role in facilitating intramolecular C-N bond formation through a process known as the Buchwald-Hartwig amination. This reaction is a powerful tool for the synthesis of nitrogen-containing heterocyclic compounds.

In this catalytic cycle, a palladium(0) species undergoes oxidative addition to the carbon-bromine bond of the naphthalene ring. The resulting palladium(II) complex then coordinates with the deprotonated carbamate nitrogen. Reductive elimination from this intermediate species forms the new C-N bond, regenerating the palladium(0) catalyst and completing the catalytic cycle. The choice of ligands coordinated to the palladium center is critical for the efficiency of the reaction, influencing both the rate and the yield of the cyclization.

The synthesis of N-acyl carbazoles, a related class of compounds, has been achieved through copper-catalyzed C-N bond-forming reactions. beilstein-journals.org This suggests that copper catalysts could also potentially be employed for the intramolecular cyclization of this compound.

Below is a representative table of reaction components typically involved in the catalytic cyclization of similar N-(bromoaryl)carbamates.

| Component | Function | Examples |

| Substrate | The starting material undergoing transformation. | This compound |

| Catalyst | Facilitates the intramolecular C-N bond formation. | Palladium(0) complexes, Copper(I) salts |

| Ligand | Modifies the properties and reactivity of the metal catalyst. | Phosphine-based ligands (e.g., BINAP, Xantphos) |

| Base | Deprotonates the carbamate nitrogen to form the nucleophile. | Sodium t-butoxide, Potassium carbonate, Cesium carbonate |

| Solvent | Provides the medium for the reaction. | Toluene, Dioxane, DMF |

Advanced Spectroscopic Analysis for Structural Elucidation and Mechanistic Probes

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

High-resolution NMR spectroscopy is a cornerstone for the structural determination of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment, connectivity, and stereochemistry of the atoms within Benzyl (B1604629) (4-bromonaphthalen-1-yl)carbamate.

¹H NMR Spectroscopy: The proton NMR spectrum of Benzyl (4-bromonaphthalen-1-yl)carbamate is expected to show distinct signals for the protons of the benzyl group and the bromonaphthalene moiety. The benzylic protons (CH₂) adjacent to the carbamate (B1207046) oxygen would likely appear as a singlet. The protons of the phenyl ring would resonate in the aromatic region, as would the protons of the bromonaphthalene ring system. The NH proton of the carbamate linkage is anticipated to appear as a broad singlet, and its chemical shift could be concentration-dependent.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. The spectrum would be characterized by signals corresponding to the carbonyl carbon of the carbamate, the benzylic carbon, and the aromatic carbons of both the phenyl and bromonaphthalene rings. The carbon atoms directly bonded to the bromine and nitrogen atoms would show characteristic shifts due to the electronic effects of these heteroatoms.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carbonyl (C=O) | - | ~153-155 |

| Benzylic CH₂ | ~5.2 | ~67-69 |

| Phenyl C-H | ~7.3-7.5 | ~127-129 |

| Phenyl C (ipso) | - | ~136-138 |

| Naphthalene (B1677914) C-H | ~7.5-8.2 | ~122-135 |

| Naphthalene C-Br | - | ~118-120 |

| Naphthalene C-N | - | ~138-140 |

| Amide N-H | ~8.5-9.5 | - |

Note: These are predicted values and may vary based on solvent and experimental conditions.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure by analyzing its fragmentation patterns.

For this compound (C₁₈H₁₄BrNO₂), high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming its molecular formula. The presence of bromine, with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), would result in a distinctive M+ and M+2 isotopic cluster for the molecular ion peak, which is a key signature for bromine-containing compounds.

Electron ionization (EI) or electrospray ionization (ESI) techniques can be used to generate ions. The fragmentation pattern in the mass spectrum would likely show characteristic losses. For instance, the cleavage of the benzylic C-O bond could lead to the formation of a benzyl cation (m/z 91) or a tropylium (B1234903) ion. Another plausible fragmentation pathway is the loss of the entire benzyloxycarbonyl group to yield the 4-bromonaphthylamine cation.

Interactive Data Table: Expected Mass Spectrometry Fragments

| Fragment Ion | Proposed Structure | Expected m/z |

| [M]⁺ | C₁₈H₁₄⁷⁹BrNO₂⁺ | 355 |

| [M+2]⁺ | C₁₈H₁₄⁸¹BrNO₂⁺ | 357 |

| [M - C₇H₇O₂]⁺ | C₁₁H₇BrN⁺ | 236/238 |

| [M - C₈H₇NO₂]⁺ | C₁₀H₆Br⁺ | 205/207 |

| [C₇H₇]⁺ | C₇H₇⁺ | 91 |

Infrared Spectroscopy in Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key structural features.

The most prominent peaks would include the N-H stretching vibration of the carbamate, typically appearing as a sharp band in the region of 3200-3400 cm⁻¹. The carbonyl (C=O) stretching of the carbamate group would give a strong absorption band around 1700-1730 cm⁻¹. The C-N stretching and N-H bending vibrations would also be observable in the fingerprint region. Furthermore, the aromatic C-H stretching vibrations would be seen above 3000 cm⁻¹, while the C=C stretching vibrations of the aromatic rings would appear in the 1450-1600 cm⁻¹ region. The C-Br stretching frequency is typically found in the lower wavenumber region of the spectrum.

Interactive Data Table: Characteristic Infrared Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H (Amide) | Stretching | 3200-3400 | Medium-Strong |

| C-H (Aromatic) | Stretching | 3000-3100 | Medium-Weak |

| C=O (Carbamate) | Stretching | 1700-1730 | Strong |

| C=C (Aromatic) | Stretching | 1450-1600 | Medium |

| C-O (Ester) | Stretching | 1200-1300 | Strong |

| C-N | Stretching | 1200-1350 | Medium |

Application of Spectroscopic Methods in Reaction Monitoring and Kinetic Studies

Spectroscopic techniques are not only pivotal for structural characterization but also serve as powerful tools for monitoring the progress of chemical reactions and for conducting kinetic studies. The synthesis of this compound, likely from 4-bromo-1-naphthylamine and benzyl chloroformate, can be effectively monitored using these methods.

Reaction Monitoring:

NMR Spectroscopy: ¹H NMR can be used to follow the reaction progress by monitoring the disappearance of the reactant signals (e.g., the NH₂ protons of the starting amine) and the appearance of the product signals (e.g., the benzylic CH₂ and the amide NH of the carbamate product). The integration of these signals over time provides a quantitative measure of the reaction conversion.

Infrared Spectroscopy: Attenuated Total Reflectance (ATR)-FTIR spectroscopy is particularly useful for real-time in-situ reaction monitoring. The formation of the carbamate can be tracked by observing the growth of the characteristic carbonyl (C=O) peak around 1700-1730 cm⁻¹.

Kinetic Studies: By acquiring spectroscopic data at different time intervals during the reaction, the rate of formation of this compound can be determined. For instance, by plotting the concentration of the product (derived from NMR or IR data) against time, the reaction rate constant can be calculated. This allows for a detailed investigation of the reaction mechanism, including the determination of the reaction order with respect to each reactant and the activation energy of the reaction by performing the experiment at various temperatures. Such studies are crucial for optimizing reaction conditions to improve yield and efficiency.

Computational Chemistry and Theoretical Modeling of Benzyl 4 Bromonaphthalen 1 Yl Carbamate

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods such as Density Functional Theory (DFT) and ab initio calculations are typically employed to investigate the electronic structure and predict the reactivity of compounds like Benzyl (B1604629) (4-bromonaphthalen-1-yl)carbamate.

These calculations can determine key electronic properties, including the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity. The MEP map visually represents the regions of a molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic), providing insights into potential sites for intermolecular interactions.

For Benzyl (4-bromonaphthalen-1-yl)carbamate, such calculations would elucidate the influence of the bromo-naphthalene and benzyl groups on the carbamate (B1207046) linker. However, at present, there are no published studies detailing these quantum chemical properties.

Table 1: Hypothetical Data from Quantum Chemical Calculations for this compound

| Parameter | Predicted Value | Significance |

| HOMO Energy | Data not available | Indicates electron-donating ability |

| LUMO Energy | Data not available | Indicates electron-accepting ability |

| HOMO-LUMO Gap | Data not available | Predicts chemical reactivity and stability |

| Dipole Moment | Data not available | Measures the polarity of the molecule |

| Molecular Electrostatic Potential | Data not available | Identifies sites for electrophilic and nucleophilic attack |

This table is for illustrative purposes only, as no specific data has been found in the literature.

Conformational Analysis and Potential Energy Surface Mapping

The biological activity and physical properties of a flexible molecule like this compound are highly dependent on its three-dimensional conformation. Conformational analysis involves identifying the stable low-energy conformations (conformers) and the energy barriers between them.

This is typically achieved by systematically rotating the rotatable bonds within the molecule and calculating the potential energy at each step. The results are visualized as a potential energy surface (PES) map, which highlights the global and local energy minima corresponding to the most stable conformers. For this compound, the key rotatable bonds would be those connecting the benzyl group to the carbamate oxygen and the carbamate nitrogen to the naphthalene (B1677914) ring.

Understanding the preferred conformations is crucial for predicting how the molecule might bind to a biological target. Currently, no conformational analysis or PES mapping studies for this compound have been reported.

Molecular Docking and Ligand-Based Approaches for Investigating Chemical Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule, typically a protein receptor. This method is instrumental in drug discovery for predicting the binding affinity and mode of interaction between a potential drug candidate and its target.

In the context of this compound, molecular docking studies would require a specific biological target. Given that many carbamate-containing molecules are investigated as inhibitors of enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), one could hypothesize a study docking this compound into the active sites of these enzymes. Such a study would predict the binding energy and identify key interactions (e.g., hydrogen bonds, hydrophobic interactions, and pi-stacking) between the ligand and the amino acid residues of the protein.

Ligand-based approaches, such as pharmacophore modeling, are used when the structure of the biological target is unknown. These methods rely on the principle that a set of active molecules share common structural features (a pharmacophore) responsible for their biological activity. A pharmacophore model for a series of related carbamates could be developed to guide the design of new, more potent compounds.

There are no published molecular docking or ligand-based studies specifically involving this compound.

Table 2: Illustrative Molecular Docking Results for a Hypothetical Target

| Parameter | Predicted Value | Description |

| Binding Affinity (kcal/mol) | Data not available | Estimated strength of the ligand-receptor interaction |

| Interacting Residues | Data not available | Amino acids in the binding site involved in interactions |

| Types of Interactions | Data not available | e.g., Hydrogen bonds, hydrophobic, van der Waals |

This table is for illustrative purposes only, as no specific data has been found in the literature.

Prediction of Spectroscopic Properties and Validation with Experimental Data

Computational methods can predict various spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C), infrared (IR) vibrational frequencies, and UV-Vis absorption spectra. These theoretical predictions are invaluable for interpreting experimental data and confirming the structure of a synthesized compound.

For example, DFT calculations can provide theoretical ¹H and ¹³C NMR spectra. By comparing the calculated chemical shifts with those obtained from an experimental NMR spectrum, one can validate the proposed chemical structure. Similarly, calculated IR frequencies can be correlated with experimental IR absorption bands to identify characteristic functional groups. While experimental data for similar carbamate compounds exists, a detailed comparison for this compound is not possible without published experimental and theoretical spectra.

A thorough search of the scientific literature did not yield any studies that present or compare the predicted and experimental spectroscopic data for this compound.

Synthetic Utility and Applications in Compound Library Generation

Role as a Key Intermediate in the Synthesis of Complex Organic Molecules

The core structure of Benzyl (B1604629) (4-bromonaphthalen-1-yl)carbamate, specifically the 1-amino-4-bromonaphthalene (B167286) scaffold, is a recognized key intermediate in the synthesis of complex organic molecules, particularly those with pharmaceutical applications. The strategic importance of this scaffold is demonstrated in synthetic pathways where the bromine atom is substituted to introduce new molecular complexity.

A prime example of its utility is in the synthesis of heteroaryl amine compounds. The precursor, 1-amino-4-bromonaphthalene, or its N-protected forms, serves as a crucial starting material. google.com In these syntheses, the amino group is first protected, for instance as a N-Boc-carbamate or a bis(trimethylsilyl)amine, to prevent unwanted side reactions. This is followed by a metal-halogen exchange at the C4 position and subsequent borylation. The resulting boronic acid or ester derivative can then participate in palladium-catalyzed Suzuki coupling reactions with various heteroaryl halides. google.com This sequence allows for the construction of complex biaryl systems, such as 4-(6-morpholin-4-ylmethyl-pyridin-3-yl)-naphthalen-1-ylamine, a compound of interest in medicinal chemistry. google.com The benzyl carbamate (B1207046) in the title compound serves the same essential role as other protecting groups, enabling this synthetic strategy while being removable under different, often milder, conditions than a Boc group.

The table below outlines the key steps where the 1-amino-4-bromonaphthalene scaffold is used as an intermediate.

| Starting Material | Key Transformation(s) | Resulting Intermediate/Product | Ref. |

| N-Boc-4-bromonaphthyl-1-amine | 1. Lithiation2. Borylation3. Suzuki Coupling | N-Boc-4-(6-morpholin-4-ylmethyl-pyridin-3-yl)-naphthalen-1-ylamine | google.com |

| 1-Amino-4-bromonaphthalene | 1. N,N-bis(trimethylsilyl) protection2. Metal-halogen exchange3. Borylation4. Suzuki Coupling | 4-(6-morpholin-4-ylmethyl-pyridin-3-yl)-naphthalen-1-ylamine | google.com |

Design and Synthesis of Naphthalene-Carbamate Scaffolds for Functional Exploration

The naphthalene-carbamate scaffold is a valuable pharmacophore in medicinal chemistry. The design and synthesis of libraries based on this scaffold allow for systematic exploration of structure-activity relationships (SAR). Benzyl (4-bromonaphthalen-1-yl)carbamate is an ideal starting point for such explorations due to its inherent functionalities. The carbamate linker itself is a common feature in bioactive molecules, and its presence, combined with the modifiable naphthalene (B1677914) core, provides a robust platform for generating diverse compound libraries.

Research into related naphthalene derivatives highlights the utility of the 4-bromo position. For instance, in 4-bromo-1,8-naphthalimide derivatives, the bromo group acts as a key reaction point for functionalization. It can be displaced via a glutathione (B108866) S-transferase (GST)-catalyzed SNAr reaction with glutathione, a transformation that forms the basis of fluorogenic probes for imaging enzyme activity in living cells. nih.gov This demonstrates how the bromo group on the naphthalene ring can be used as a handle to attach larger, functional moieties, a principle directly applicable to the design of novel naphthalene-carbamate scaffolds for various biological targets.

The general strategy for creating a library from this compound would involve:

Modification at C4: Utilizing the bromo group for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce a wide variety of aryl, alkyl, or amino substituents.

Deprotection and Amine Functionalization: Removal of the benzyl carbamate protecting group to liberate the free amine, which can then be acylated, alkylated, or used in reductive amination to introduce a second point of diversity.

Utilization in the Construction of Diverse Heterocyclic Systems

The 1-amino-4-bromonaphthalene framework, which is the core of this compound, is instrumental in constructing larger molecular architectures that incorporate diverse heterocyclic systems. The protected amino group and the reactive bromo-substituent are key to its utility in this context.

As detailed in patent literature, the N-protected 1-amino-4-bromonaphthalene intermediate is used to synthesize compounds where the naphthalene ring is directly linked to a heterocyclic ring, such as pyridine. google.com The Suzuki coupling reaction between the boronate ester of the naphthalene component and a bromopyridine derivative is a powerful method for forging the C-C bond between the aromatic and heteroaromatic systems. google.com This approach effectively merges a naphthalene scaffold with a heterocyclic moiety, a common strategy in drug discovery to access novel chemical space and combine the pharmacological properties of different ring systems.

Furthermore, the amino group, once deprotected, can serve as a building block for the de novo synthesis of fused heterocyclic rings. For example, amino-naphthalene derivatives can be reacted with various electrophilic reagents to construct fused systems like benzimidazoles, quinazolines, or other more complex polycyclic heterocyclic structures, which are prevalent in pharmacologically active compounds.

Strategies for Diversifying the Naphthalene and Benzyl Moieties

Systematic diversification of a lead compound is a cornerstone of medicinal chemistry. For this compound, diversification strategies can be applied to both the naphthalene core and the benzyl protecting group, allowing for fine-tuning of its physicochemical and pharmacological properties.

Diversification of the Naphthalene Moiety:

Substitution at the 4-Position: The most apparent strategy is the replacement of the bromine atom. A wide array of substituents can be introduced via well-established palladium-catalyzed cross-coupling reactions, as shown in the table below. This allows for the exploration of how different groups at this position affect biological activity.

Further Ring Substitution: While the 4-position is the most reactive handle, other positions on the naphthalene ring can be functionalized, for example, through electrophilic aromatic substitution, although regioselectivity can be a challenge.

| Reaction Type | Reagent | Group Introduced at C4 |

| Suzuki Coupling | Aryl/Heteroaryl Boronic Acid | Aryl/Heteroaryl |

| Sonogashira Coupling | Terminal Alkyne | Alkynyl |

| Buchwald-Hartwig Amination | Amine | Substituted Amino |

| Stille Coupling | Organostannane | Alkyl/Aryl |

| Heck Reaction | Alkene | Alkenyl |

Diversification of the Benzyl Moiety:

Aryl Ring Substitution: The phenyl ring of the benzyl group can be substituted with various electron-donating or electron-withdrawing groups. This can alter the electronic properties of the carbamate and its stability towards chemical cleavage, allowing for the development of protecting groups that can be removed under specific, tailored conditions.

Replacement of the Benzyl Group: The entire benzyl group can be replaced with other alcohol-derived moieties to form different carbamates (e.g., tert-butyl, fluorenylmethyloxycarbonyl). This changes the steric bulk and the deprotection conditions required, which is a key consideration in a multi-step synthesis plan.

Future Perspectives and Emerging Research Directions

Development of Environmentally Benign Synthetic Protocols

The traditional synthesis of carbamates often involves hazardous reagents such as phosgene (B1210022) and its derivatives. lifechemicals.comorganic-chemistry.org Modern chemistry is increasingly focused on "green" alternatives that are safer and more sustainable. rsc.org For a compound like Benzyl (B1604629) (4-bromonaphthalen-1-yl)carbamate, future research could focus on developing environmentally benign synthetic protocols.

One promising approach is the utilization of carbon dioxide (CO2) as a C1 building block. acs.org This method avoids toxic starting materials and contributes to carbon capture and utilization efforts. youtube.comcopernicus.org Research has demonstrated the feasibility of synthesizing various carbamates from amines, alcohols, and CO2, often with the aid of catalysts and under mild conditions. nih.gov Another green alternative involves the use of urea (B33335) as a carbonyl source, which can react with amines and alcohols to produce carbamates with high yields. uky.edu The development of such methods for the synthesis of Benzyl (4-bromonaphthalen-1-yl)carbamate would represent a significant step forward in sustainable chemical manufacturing.

A recent study highlights a cost-effective and environmentally friendly methodology for the direct synthesis of carbamates from Boc-protected amines using tert-butoxide lithium (t-BuOLi) as the sole base, which circumvents the need for metal catalysts and hazardous substances. lifechemicals.com The application of such a protocol to the synthesis of this compound could be a key area of future research.

Table 1: Potential Green Synthesis Routes for this compound

| Precursors | Reagents/Catalysts | Potential Advantages |

| 4-bromo-1-naphthylamine, Benzyl alcohol | CO2, Dehydrating agent | Utilizes a renewable C1 source, reduces toxicity. |

| 4-bromo-1-naphthylamine, Benzyl alcohol | Urea, Catalyst (e.g., TiO2–Cr2O3/SiO2) | Avoids phosgene, high yields reported for other carbamates. uky.edu |

| Boc-protected 4-bromo-1-naphthylamine, Benzyl alcohol | t-BuOLi | Metal-free, cost-effective, and environmentally benign. lifechemicals.com |

Exploration of Novel Catalytic Reactions Involving the Compound

The presence of a bromine atom on the naphthalene (B1677914) ring makes this compound an excellent candidate for various catalytic cross-coupling reactions. rsc.org Palladium-catalyzed reactions, in particular, have become a cornerstone of modern organic synthesis, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. rsc.org

Future research could explore the use of this compound as a substrate in reactions such as the Suzuki, Heck, and Sonogashira couplings. youtube.com These reactions would allow for the introduction of a wide variety of functional groups at the 4-position of the naphthalene ring, leading to the synthesis of a diverse library of novel compounds with potential applications in medicinal chemistry and materials science. lifechemicals.comrsc.org The naphthalene sulfonamide scaffold, for instance, is known for its biological activities, and diversifying the substituents on a naphthalene core through such catalytic methods could lead to the discovery of new therapeutic agents. rsc.org

Furthermore, the carbamate (B1207046) moiety itself can participate in or direct catalytic reactions. The exploration of intramolecular catalytic reactions, where the carbamate group influences the reactivity of the bromo-naphthalene system, could lead to the discovery of novel synthetic transformations.

Table 2: Potential Catalytic Reactions for this compound

| Reaction Type | Coupling Partner | Catalyst System | Potential Product |

| Suzuki Coupling | Arylboronic acid | Palladium(0) catalyst, Base | 4-Aryl-naphthalen-1-yl carbamate derivative |

| Heck Reaction | Alkene | Palladium(0) catalyst, Base | 4-Alkenyl-naphthalen-1-yl carbamate derivative |

| Sonogashira Coupling | Terminal alkyne | Palladium(0) and Copper(I) catalysts, Base | 4-Alkynyl-naphthalen-1-yl carbamate derivative |

| Buchwald-Hartwig Amination | Amine | Palladium catalyst, Base | 4-Amino-naphthalen-1-yl carbamate derivative |

Advanced Chemoinformatic and Machine Learning Approaches for Compound Design

Chemoinformatics and machine learning are powerful tools in modern drug discovery and materials science. uky.edumdpi.com These computational approaches can be used to predict the properties of molecules, design new compounds with desired characteristics, and optimize synthetic routes. copernicus.orgnih.gov

For this compound, chemoinformatic tools could be employed to create a virtual library of derivatives by modifying the substituents on the naphthalene ring and the benzyl group. Machine learning models could then be trained on existing data to predict various properties of these virtual compounds, such as their potential biological activity, toxicity, and physicochemical properties. mdpi.com This in silico screening can significantly accelerate the discovery of new lead compounds by prioritizing the synthesis of molecules with the highest probability of success.

Furthermore, machine learning algorithms can be used to optimize reaction conditions for the synthesis of this compound and its derivatives, leading to higher yields and purity. youtube.comnih.gov By analyzing large datasets of reaction outcomes, these models can identify the optimal combination of catalysts, solvents, and temperatures. youtube.comcopernicus.org

Interdisciplinary Research Integrating Synthesis and Advanced Characterization

The full potential of this compound can be unlocked through interdisciplinary research that combines its synthesis with advanced characterization techniques. rsc.org The synthesis of functionalized naphthalenes and their subsequent study using techniques like UV-Vis absorption spectroscopy, electrochemistry, and single-crystal X-ray diffraction can provide valuable insights into their electronic and structural properties. rsc.org

Such studies are crucial for understanding how the introduction of different functional groups, made possible through the catalytic reactions discussed in section 7.2, affects the molecule's properties. This knowledge is essential for the rational design of new materials for applications in organic electronics, such as organic field-effect transistors (OFETs) and organic photovoltaic (OPV) cells. rsc.org The integration of synthesis and advanced characterization allows for a feedback loop where the results from characterization studies guide the design and synthesis of the next generation of compounds with improved performance.

Q & A

Q. What are the optimized synthetic routes for Benzyl (4-bromonaphthalen-1-yl)carbamate, and how can reaction yields be improved?

Methodological Answer: The synthesis involves coupling 4-bromonaphthalen-1-amine with benzyl chloroformate under basic conditions. Evidence from analogous carbamate syntheses suggests using anhydrous solvents (e.g., THF or dichloromethane) and maintaining a temperature of 0–5°C during reagent addition to minimize side reactions . Yield optimization (e.g., 72% in one protocol) can be achieved by controlling stoichiometry (1:1.2 molar ratio of amine to chloroformate) and employing inert atmospheres (N₂/Ar) to prevent hydrolysis . Post-synthesis, column chromatography with silica gel (hexane/ethyl acetate gradient) is recommended for purification.

Q. What spectroscopic methods are critical for characterizing this compound?

Methodological Answer:

- ¹H/¹³C-NMR : Key diagnostic peaks include aromatic protons (δ 7.19–8.50 ppm) and carbamate-specific signals (e.g., benzyl CH₂ at δ 4.98–5.26 ppm and carbamate carbonyl at δ 156.3 ppm) .

- HR-MS : Confirm molecular ion [M+Na]⁺ with calculated m/z 404.1029 and observed m/z 404.1014 .

- Melting Point : A sharp m.p. range (e.g., 65–66°C) indicates purity . Cross-referencing with databases like NIST Chemistry WebBook ensures accuracy .

Q. How should this compound be stored to ensure stability during experiments?

Methodological Answer: Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent degradation. Avoid exposure to moisture, light, and high temperatures (>40°C), as carbamates are prone to hydrolysis . For short-term use, desiccators with silica gel are suitable. Regularly monitor purity via TLC or HPLC to detect decomposition.

Advanced Research Questions

Q. How does the bromonaphthalene moiety influence cholinesterase inhibition in structure-activity relationship (SAR) studies?

Methodological Answer: The 4-bromo group enhances steric bulk and electron-withdrawing effects, altering enzyme-substrate interactions. In SAR studies, compare inhibitory IC₅₀ values of brominated vs. non-brominated analogs (e.g., compound 41 in vs. chlorinated derivatives in ). Docking simulations (e.g., AutoDock Vina) can map the bromine’s role in binding to AChE’s peripheral anionic site .

Q. How can SHELX software aid in resolving the crystal structure of this compound?

Methodological Answer: SHELXL refines small-molecule structures using X-ray diffraction data. Key steps:

- Data Collection : Use high-resolution (<1.0 Å) data to resolve heavy atoms (Br).

- Parameterization : Assign anisotropic displacement parameters for bromine and carbamate oxygen.

- Validation : Check R-factor convergence (<5%) and residual electron density maps for errors . For twinned crystals, SHELXD’s dual-space methods improve phasing accuracy .

Q. What computational models explain the compound’s inhibitory activity against cholinesterases?

Methodological Answer:

- QSAR Models : Use Gaussian or GAMESS to calculate electronic descriptors (HOMO/LUMO, dipole moments) correlated with IC₅₀ data .

- MD Simulations : Run 100-ns trajectories (AMBER/CHARMM) to assess binding stability in AChE’s catalytic gorge. Focus on hydrogen bonds between the carbamate carbonyl and Ser203 .

- Pharmacophore Mapping : Identify essential features (e.g., bromine as a hydrophobic anchor) using Schrödinger’s Phase .

Q. How can researchers resolve contradictions in enzyme inhibition data across studies?

Methodological Answer:

- Assay Standardization : Use identical substrate concentrations (e.g., 0.5 mM acetylthiocholine) and enzyme sources (human vs. electric eel AChE).

- Control Experiments : Include galantamine as a positive control and validate via Ellman’s method .

- Meta-Analysis : Apply statistical tools (e.g., Prism) to harmonize IC₅₀ values, accounting for assay variability (pH, temperature).

Q. What strategies mitigate toxicity risks in biological assays involving this compound?

Methodological Answer:

- In Vitro Precautions : Use fume hoods and P95 respirators when handling powders .

- Cell-Based Assays : Start with low concentrations (1–10 µM) and monitor cytotoxicity via MTT assays.

- Waste Disposal : Neutralize hydrolyzed byproducts (e.g., 4-bromonaphthylamine) with 10% acetic acid before disposal .

Q. How does the carbamate group’s stability under acidic/basic conditions affect experimental design?

Methodological Answer: Benzyl carbamates hydrolyze rapidly in strong acids (pH < 1) or bases (pH > 12) at 100°C . For pH-sensitive assays (e.g., enzymatic studies at pH 7.4), pre-incubate the compound in buffer to confirm stability via HPLC. Use stabilizing additives (e.g., 1% DMSO) to slow degradation .

Q. How can solubility data optimize purification protocols for this compound?

Methodological Answer: The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMF, DMSO). For crystallization trials, use solvent mixtures (e.g., DCM/methanol 9:1) and slow evaporation. Solubility parameters (Hansen solubility parameters) predict compatibility with polyethylene glycol (PEG) for co-crystallization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.